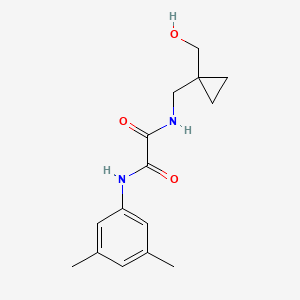
N1-(3,5-dimethylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactivity of an Oxalamide-Based N-Heterocyclic Carbene
The oxalamide-based carbene 2 exhibits a range of reactivity, as demonstrated by its ability to undergo cyclopropanation with styrene or methylacrylate, yielding products 6a and 6b. Additionally, the interaction with elemental selenium results in the formation of selenide 7, which has been characterized by X-ray diffraction. The Rh complex [(COD)RhCl(2)] (10) and its dicarbonyl derivative [(CO)2RhCl(2)] (11) have been structurally characterized, with the IR spectrum of the latter allowing for the calculation of a Tolman electronic parameter, indicating that the diamidocarbene 2 is the least electron-donating NHC known. Furthermore, the dimerization product, tetraamido ethylene 3, exhibits intense fluorescence and unexpected chemical stability. Methanol treatment of the chloro compound 1a leads to the formation of methoxide 5a, with its structure confirmed by X-ray diffraction .
Transformations of the Herbicide N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in Soil
The herbicide N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide (compound I) undergoes transformation in soil, initially cyclizing to form compound II, followed by hydrolysis to yield compound III. These transformations are influenced by soil temperature and to a lesser extent by soil moisture content. The study also found that the herbicidal activity of the transformation products II and III is negligible compared to the parent compound I .
A Novel Acid-Catalyzed Rearrangement of 2-Substituted-3-(2-Nitrophenyl)oxiranes
A new synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method involves a Meinwald rearrangement followed by a novel rearrangement sequence, yielding high-purity anthranilic acid derivatives and oxalamides. The process is operationally simple and high yielding, providing a new pathway for the synthesis of these compounds .
Crystal Structure of N-[(6-Methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide
The crystal structure of the compound has been determined by X-ray diffraction analysis, revealing that it crystallizes in the triclinic system with specific cell parameters. The structure exhibits intermolecular hydrogen bonds of the type N-H…O, which are significant for the stability of the crystal structure .
MethylN-(benzylsulfonyl)oxamate as a Probable Intermediate
The synthesis of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide involves a two-stage process with the formation of methylN-(benzylsulfonyl)oxamate as a probable intermediate. This intermediate then undergoes cyclization to form the final product. A stable complex of the heterocycle with dimethylformamide has also been synthesized .
Hydrogen-bonded Supramolecular Networks of N,N'-bis(4-pyridylmethyl)oxalamide
The molecule of N,N'-bis(4-pyridylmethyl)oxalamide features an inversion center and forms extended supramolecular networks through intermolecular hydrogen bonds. Similarly, the related compound 4,4'-{[oxalylbis(azanediyl)]dimethylene}dipyridinium dinitrate forms a two-dimensional extended supramolecular network through hydrogen bonding and weak C-H…O interactions .
Synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl Alaninamides
The synthesis of a new class of cyclic dipeptidyl ureas, specifically 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, has been achieved through Ugi reactions followed by treatment with sodium ethoxide. The X-ray diffraction structure of the first example has been determined, and selected triazines have been treated with diazomethane to obtain O-methyl derivatives. These compounds represent a new class of pseudopeptidic [1,2,4]triazines .
Wissenschaftliche Forschungsanwendungen
Transformation in Soil
The herbicide N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, related to the chemical structure , undergoes transformation in soil. This process involves cyclization and hydrolysis, resulting in the formation of distinct compounds with different herbicidal activities. The rate of these transformations varies with soil temperature and type, influencing the chemical's efficacy and environmental behavior (Yih, Swithenbank, & McRae, 1970).
Catalytic Systems
The combination of Cu(acac)2 and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide, a similar compound, demonstrates significant catalytic activity. This system is effective in the hydroxylation of (hetero)aryl halides, producing phenols and hydroxylated heteroarenes under varying conditions. The efficiency of these reactions depends on the nature of the halides and the reaction temperature (Xia et al., 2016).
Organic Synthesis
In organic synthesis, the use of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide, a compound structurally related, has been identified as an effective ligand. It facilitates copper-catalyzed coupling reactions between (hetero)aryl halides and 1-alkynes. This methodology allows for the creation of a diverse range of internal alkynes, highlighting the compound's versatility in synthetic chemistry (Chen, Li, Xu, & Ma, 2023).
Synthesis of Di- and Mono-Oxalamides
A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from specific precursor compounds. This method is high yielding and provides an efficient route for producing both anthranilic acid derivatives and oxalamides, demonstrating the compound's potential in diverse synthetic applications (Mamedov et al., 2016).
Eigenschaften
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-5-11(2)7-12(6-10)17-14(20)13(19)16-8-15(9-18)3-4-15/h5-7,18H,3-4,8-9H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIOJGGASZRUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2(CC2)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,5-dimethylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

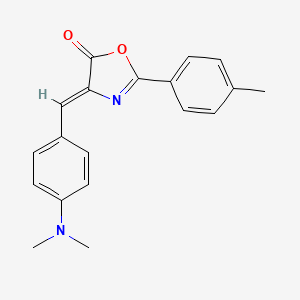
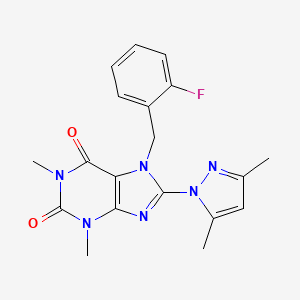
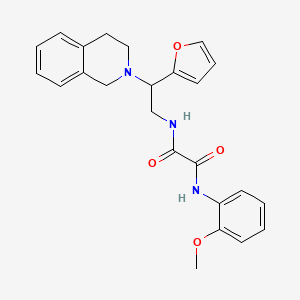
![2-Chloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2529760.png)
![4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2529761.png)

![2-[[4-(4-Methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2529763.png)
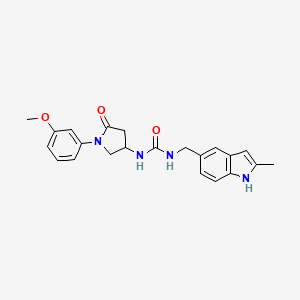
![N'-{[3-(trifluoromethyl)benzyl]oxy}-4-pyridinecarboximidamide](/img/structure/B2529765.png)
![2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-N-(2-phenylethyl)acetamide](/img/structure/B2529766.png)
![5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid](/img/structure/B2529767.png)
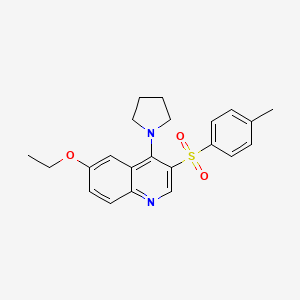
![7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2529774.png)